molecular formula C28H24Br2N4 B566341 1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Dibromide CAS No. 106867-97-4

1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Dibromide

Cat. No.: B566341
CAS No.: 106867-97-4
M. Wt: 576.336
InChI Key: QSNYIUIZTNLTGX-UHFFFAOYSA-L
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Description

1,1’-[1,4-Phenylenebis(methylene)]bis(4,4’-bipyridinium) Dibromide is a chemical compound with the molecular formula C28H24Br2N4. It is a derivative of bipyridinium, which is known for its applications in various fields due to its unique chemical properties. This compound is often used in scientific research and industrial applications due to its ability to undergo various chemical reactions and its potential in different technological advancements .

Preparation Methods

The synthesis of 1,1’-[1,4-Phenylenebis(methylene)]bis(4,4’-bipyridinium) Dibromide typically involves the reaction of 4,4’-bipyridine with 1,4-bis(bromomethyl)benzene. The reaction is carried out in an aqueous solution, often with the presence of a base to facilitate the reaction. The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,1’-[1,4-Phenylenebis(methylene)]bis(4,4’-bipyridinium) Dibromide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-[1,4-Phenylenebis(methylene)]bis(4,4’-bipyridinium) Dibromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 1,1’-[1,4-Phenylenebis(methylene)]bis(4,4’-bipyridinium) Dibromide include other bipyridinium derivatives such as:

The uniqueness of 1,1’-[1,4-Phenylenebis(methylene)]bis(4,4’-bipyridinium) Dibromide lies in its specific redox properties and its ability to form stable complexes with various anions, making it particularly useful in a wide range of applications.

Properties

IUPAC Name

4-pyridin-4-yl-1-[[4-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4.2BrH/c1-2-24(22-32-19-11-28(12-20-32)26-7-15-30-16-8-26)4-3-23(1)21-31-17-9-27(10-18-31)25-5-13-29-14-6-25;;/h1-20H,21-22H2;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNYIUIZTNLTGX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C3=CC=NC=C3)C[N+]4=CC=C(C=C4)C5=CC=NC=C5.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659946
Record name 1,1'-[1,4-Phenylenebis(methylene)]bis[4-(pyridin-4-yl)pyridin-1-ium] dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106867-97-4
Record name 1,1'-[1,4-Phenylenebis(methylene)]bis[4-(pyridin-4-yl)pyridin-1-ium] dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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